Lanthanum oxalate hydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

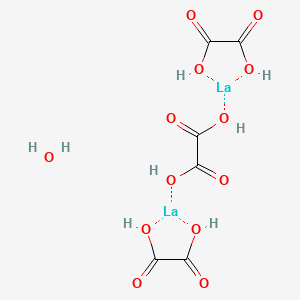

Molecular Formula |

C6H8La2O13 |

|---|---|

Molecular Weight |

565.93 g/mol |

IUPAC Name |

lanthanum;oxalic acid;hydrate |

InChI |

InChI=1S/3C2H2O4.2La.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2 |

InChI Key |

KGNUADSXSKEJPN-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[La].[La] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Processes of Lanthanum Oxalate Hydrate

Solution-Based Precipitation Techniques

Direct precipitation from a solution is a common and straightforward method for synthesizing lanthanum oxalate (B1200264) hydrate (B1144303). This approach involves the direct mixing of a soluble lanthanum salt with a source of oxalate ions, leading to the rapid formation of the insoluble product.

The synthesis of lanthanum oxalate hydrate can be readily achieved by reacting a soluble lanthanum salt with oxalic acid. wikipedia.org Common lanthanum precursors include lanthanum nitrate (B79036) (La(NO₃)₃) and lanthanum chloride (LaCl₃). The general chemical reactions for this precipitation process are as follows:

Using lanthanum nitrate: 2 La(NO₃)₃ + 3 H₂C₂O₄ → La₂(C₂O₄)₃↓ + 6 HNO₃ wikipedia.org

Using lanthanum chloride: 2 LaCl₃ + 3 H₂C₂O₄ → La₂(C₂O₄)₃↓ + 6 HCl wikipedia.org

In these reactions, the addition of oxalic acid to the lanthanum salt solution results in the formation of a colorless, crystalline precipitate of this compound, which is poorly soluble in water. wikipedia.org This technique is also employed in the growth of mixed rare-earth oxalate crystals. For instance, lanthanum samarium oxalate (LSO) single crystals have been grown by diffusing a mixture of lanthanum nitrate and samarium nitrate solutions into a silica (B1680970) gel impregnated with oxalic acid. ias.ac.in

The number of water molecules (n) in the hydrate, La₂(C₂O₄)₃·nH₂O, can vary, with the decahydrate (B1171855) (n=10) being a common form. nih.govacs.org Structural analysis reveals that lanthanum oxalate decahydrate often crystallizes in a monoclinic system. acs.orgresearchgate.netresearchgate.net In this structure, each lanthanum atom is coordinated to nine oxygen atoms—six from three bidentate oxalate groups and three from water molecules. acs.orgresearchgate.net The structure is composed of two-dimensional networks, with additional water molecules occupying the space between these layers. acs.orgresearchgate.net

The morphology and particle size of the resulting this compound are significantly influenced by the conditions of the precipitation reaction. The choice of precipitating agent is a critical factor. For example, when comparing oxalic acid with carbonate precipitants (like sodium bicarbonate and ammonium (B1175870) bicarbonate) for the synthesis of lanthanum-based precursors, distinct differences in the final product are observed. xml-journal.net

Precipitation with oxalic acid tends to produce precursors with better crystallinity and larger particle sizes compared to those produced with carbonates. xml-journal.net This is attributed to the slower reaction speed of oxalate precipitation, which allows for the orderly arrangement of ions into a crystal lattice rather than rapid, amorphous aggregation. xml-journal.net The characteristics of the precursor material, such as crystallinity and granularity, have a hereditary effect on the final lanthanum oxide product obtained after calcination. xml-journal.net

| Precipitant | Precursor Median Diameter (D₅₀) | Resulting La₂O₃ Median Diameter (D₅₀) | Resulting La₂O₃ Morphology |

|---|---|---|---|

| Sodium Bicarbonate | 43 µm | 12 µm | Oval Shape |

| Ammonium Bicarbonate | 113 µm | 40 µm | Flocculent Surface |

| Oxalic Acid | 200 µm | 52 µm | Spherical Shape |

Homogeneous Precipitation Approaches

Homogeneous precipitation is an alternative technique that avoids the rapid supersaturation associated with direct mixing. In this method, the precipitating agent (oxalate ion) is generated slowly and uniformly throughout the solution via a chemical reaction. nih.govresearchgate.net This slow generation leads to better-controlled crystal growth, often resulting in larger, more well-defined crystals compared to conventional precipitation. nih.govacs.org

Common precursors for the in-situ generation of oxalate ions include oxamic acid and diethyl oxalate. nih.govacs.orgfrontiersin.org

Oxamic Acid: The thermal decomposition of oxamic acid can be used to slowly release oxalic acid into the solution. nih.govnih.gov A synthetic route involves mixing a solution of a lanthanide nitrate with oxamic acid and heating the mixture. For example, a 0.5 M solution of lanthanide nitrate in 0.01 M nitric acid can be mixed with 1.55 molar equivalents of oxamic acid. nih.govacs.org The mixture is heated to dissolve the oxamic acid and then maintained at a higher temperature (e.g., 85°C) for several hours to induce precipitation. nih.govacs.org This method has been successfully used to synthesize large, high-quality single crystals of the entire series of lanthanide oxalates suitable for X-ray diffraction analysis. nih.govacs.org

Diethyl Oxalate: The hydrolysis of diethyl oxalate is another effective method for homogeneous precipitation. frontiersin.org In this process, a lanthanum-containing solution is heated with a diethyl oxalate/ethanol (B145695) solution. The diethyl oxalate slowly hydrolyzes, producing oxalate anions that then precipitate the lanthanum ions. This approach, known as the Precipitation from Homogeneous Solution (PFHS) method, yields crystalline precipitates with minimal coprecipitation of impurities. frontiersin.org

Kinetic studies on the homogeneous precipitation of lanthanide oxalates using oxamic acid decomposition show that the process follows first-order kinetics. nih.gov The rate of precipitation is influenced by temperature and the specific lanthanide. A decrease in temperature slows down the reaction; for instance, the precipitation of cerium(III) oxalate is about 2.15 times slower at 90°C than at 100°C. nih.gov It has also been observed that heavier lanthanides precipitate more slowly than lighter ones at the same temperature. nih.govresearchgate.net

| Temperature (°C) | Kinetic Constant (k, min⁻¹) | R² |

|---|---|---|

| 100 | 0.0214 | 0.983 |

| 90 | 0.0100 | 0.959 |

Gel Diffusion Methods for Crystal Growth

The growth of high-quality single crystals of this compound can be effectively achieved using gel diffusion methods. This technique provides a controlled environment for the slow diffusion of reactants, leading to the formation of well-defined crystals by preventing rapid precipitation. Silica hydrogel and agar (B569324) gel are commonly used as the growth media. researchgate.netresearchgate.net

The general procedure involves a two-step process. First, a gel is prepared and impregnated with one of the reactants, typically oxalic acid. For silica gels, this is often done by mixing sodium metasilicate (B1246114) with oxalic acid to form a hydro-silica gel. researchgate.netias.ac.in Once the gel has set, an aqueous solution of the other reactant, lanthanum nitrate, is carefully poured over the gel surface. researchgate.net

The lanthanum ions (La³⁺) from the nitrate solution then slowly diffuse into the gel matrix. As they travel through the gel, they encounter the oxalate ions (C₂O₄²⁻) from the oxalic acid, leading to a precipitation reaction that forms this compound crystals within the gel. researchgate.netias.ac.in The slow rate of diffusion is crucial as it limits the supersaturation of the solution, allowing for the growth of larger and more perfect crystals over a period of several days. researchgate.net

The morphology and quality of the crystals are influenced by several parameters of the gel diffusion method. These include the pH of the gel, the concentration of the reactants, and the temperature of the growth environment. For instance, in the growth of mixed lanthanum-neodymium oxalate crystals in sodium metasilicate gels, an optimal pH of 6 was found to produce good quality individual crystals. ias.ac.in The location of crystal growth within the gel also plays a role; crystals that form at greater depths, where diffusion rates are lower, tend to be clearer and have fewer gel inclusions. ias.ac.in

Different types of gels can influence the resulting crystal morphology. Single crystals of mixed lanthanum–neodymium oxalates grown in an agar gel medium exhibited a hexagonal morphology. researchgate.net In contrast, tabular crystals with well-defined hexagonal basal planes were observed for lanthanum samarium oxalate grown in silica gels. researchgate.net

| Gel Medium | Reactants | Resulting Crystal Characteristics | Reference |

|---|---|---|---|

| Hydro-silica gel | Lanthanum nitrate, Cerium nitrate, Oxalic acid, Sodium metasilicate | Colorless, transparent crystals. Crystalline nature confirmed by XRD. | researchgate.net |

| Agar gel | Lanthanum nitrate, Neodymium nitrate | Hexagonal morphology. Monoclinic crystal system. | researchgate.net |

| Silica gel | Lanthanum nitrate, Samarium nitrate, Oxalic acid | Colorless, transparent, tabular crystals with hexagonal basal planes. | researchgate.net |

| Sodium metasilicate gel | Lanthanum nitrate, Neodymium nitrate, Oxalic acid | Bluish-pink tabular crystals. Clarity depends on growth depth in the gel. | ias.ac.in |

Impact of Synthetic Conditions on Hydration State and Crystallinity

Hydration State: Lanthanum oxalate is most commonly found as a decahydrate (La₂(C₂O₄)₃·10H₂O) when precipitated under ambient conditions. nih.govacs.org Structural studies have confirmed that for lighter lanthanides, from lanthanum to terbium, the decahydrate is the typical form. acs.org However, the number of water molecules of hydration can vary significantly depending on the synthesis, drying techniques, and storage conditions. nih.gov For example, a structure determination reported a hydrate with the formula La₂(C₂O₄)₃·9.2H₂O. researchgate.net Harsh crystallization conditions, such as hydrothermal methods, or aggressive drying at elevated temperatures or under vacuum, can lead to the loss of water molecules, altering the hydration state. nih.govnih.gov Thermal decomposition studies show that the water of crystallization is lost at temperatures around 200°C. researchgate.net

Crystallinity and Morphology: The crystallinity and morphology of this compound are heavily dependent on the rate of precipitation. Standard heterogeneous precipitation, where a precipitating agent is added directly to a metal ion solution, often results in rapid formation of many small nuclei, leading to microcrystalline powders. nih.govacs.org

To achieve larger, well-defined crystals, methods that slow down the precipitation rate are employed. Homogeneous precipitation, where the precipitating agent is generated slowly in situ through a chemical reaction, is one such method. nih.gov For example, the thermal decomposition of oxamic acid can be used to slowly generate oxalate ions, leading to the growth of well-developed microcrystals of lanthanum oxalate. nih.govacs.org

Several factors in homogeneous precipitation can be tuned to control the final product:

Temperature: Lowering the precipitation temperature slows down the reaction kinetics. For instance, the precipitation rate of cerium(III) oxalate via oxamic acid decomposition is approximately 2.15 times slower at 90°C compared to 100°C. acs.org This slower rate generally favors the growth of larger, more ordered crystals.

Reactant Concentration: Reducing the initial concentration of the lanthanum ions can lead to crystals with smaller shape anisotropy and better size homogeneity. acs.org

pH: The pH of the solution is a critical parameter. For the quantitative precipitation of lanthanides as oxalates, a low pH of around 1 is effective. researchgate.net In the related calcium oxalate system, pH has been shown to directly influence the resulting hydrate phase, with lower pH favoring the monohydrate and higher pH promoting the dihydrate. nih.gov This indicates that pH control is essential for targeting specific hydration states and ensuring high crystallinity.

| Synthetic Condition | Parameter Variation | Effect on Hydration State | Effect on Crystallinity / Morphology | Reference |

|---|---|---|---|---|

| Precipitation Method | Homogeneous vs. Heterogeneous | - | Homogeneous precipitation leads to larger, well-developed microcrystals. Heterogeneous precipitation yields microcrystalline powders. | nih.govacs.org |

| Temperature | Decreasing temperature (e.g., 100°C to 90°C) | Harsh drying at elevated temperatures can reduce the number of water molecules. | Slows precipitation kinetics, favoring the growth of larger, more ordered crystals. | nih.govacs.org |

| Reactant Concentration | Lowering initial metal ion concentration | - | Leads to smaller shape anisotropy and better homogeneity of crystal size. | acs.org |

| pH | Low pH (e.g., pH 1) | Can influence the specific hydrate phase formed. | Ensures quantitative recovery and can be used for selective precipitation. Optimal pH (e.g., 6) can yield high-quality crystals. | ias.ac.inresearchgate.netnih.gov |

| Drying Method | Vacuum or elevated temperature | Can cause loss of water molecules, altering the hydration state from the as-synthesized form. | Can cause cracks on the crystal surface due to dehydration. | nih.govnih.gov |

Structural Elucidation and Advanced Characterization of Lanthanum Oxalate Hydrate

Vibrational and Electronic Spectroscopic Investigations

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy of lanthanum oxalate (B1200264) hydrate (B1144303) provides insights into its electronic structure. The absorption of ultraviolet or visible light by a molecule results in the transition of electrons from a ground electronic state to a higher energy excited state. The types of transitions possible include σ → σ, n → σ, π → π, and n → π.

In the case of lanthanum oxalate hydrate, the electronic transitions are primarily associated with the oxalate ligand, as the lanthanum(III) ion has a d⁰ and f⁰ electron configuration and therefore does not exhibit d-d or f-f electronic transitions in the visible region. The absence of these transitions in the La³⁺ ion results in this compound being a colorless, crystalline solid.

The electronic absorption spectrum is therefore dominated by transitions within the oxalate moiety. The key transitions observed are:

π → π transitions:* These high-energy transitions occur within the carboxyl groups of the oxalate ligand, which contain π bonds.

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), located on the oxygen atoms of the oxalate, to an anti-bonding π* orbital. These are typically of lower energy and intensity compared to π → π* transitions.

The spectrum of a related lanthanum complex showed absorption bands in the UV region at 217 nm and 319 nm, which were assigned to intraligand π→π* transitions. The transparent nature of lanthanum oxalate crystals in the visible range confirms the lack of electronic transitions that absorb visible light.

Microscopic and Elemental Characterization

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for analyzing the surface topography and morphology of materials at the micro- and nanoscale. Studies on this compound and related lanthanide oxalates reveal a variety of crystal morphologies depending on the precipitation conditions.

Observed morphologies include:

Flower-like and wafer-slab-like structures: These complex agglomerates have been observed in lanthanum oxalate precipitates.

Needle-like crystals: Cerium(III) oxalate, a closely related compound, has been shown to form needle-shaped crystals.

Regular and prolonged crystals: Other lanthanide oxalates form well-defined, regular crystals.

Hexagonal basal planes: In some preparations, lanthanum-containing oxalate crystals exhibit a tabular habit with distinct hexagonal faces.

The particle size of these crystals can vary significantly. For instance, cerium(III) oxalate crystals have been observed with lengths up to 50 μm and widths of 20 μm. Higher magnification SEM images can reveal finer details, such as the presence of smaller spherical nanoparticles (<100 nm) and thin flakes crystallized on the surface of larger primary particles.

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, enabling the characterization of nanoscale structures, including individual crystallites, their size distribution, and internal features like lattice defects.

While detailed TEM studies specifically on this compound are not extensively reported, the technique has been applied to related materials, offering valuable insights. For example, TEM analysis of terbium oxalate that has been delaminated shows agglomerated nanoparticles. In studies of actinide oxides formed from the thermal decomposition of their respective oxalates, TEM confirms that the original microcrystal morphology of the oxalate precursor is often retained in the resulting oxide product. TEM bright-field and dark-field imaging can be used to confirm crystal size and reveal the porous, spongy structure of agglomerates. This suggests that TEM can be effectively used to study the nanoscale architecture of this compound, including the size and arrangement of primary nanocrystals within larger agglomerates.

Energy-Dispersive X-ray Analysis (EDXA) for Elemental Composition

Energy-Dispersive X-ray Analysis (EDXA), also known as EDS, is an analytical technique used for the elemental characterization of a sample. It operates by detecting the characteristic X-rays emitted from a sample when it is bombarded with a high-energy electron beam, typically within an SEM or TEM. Each element emits X-rays at specific energies, allowing for qualitative and quantitative compositional analysis.

EDXA is routinely used to confirm the elemental composition of synthesized this compound, verifying the presence of lanthanum (La), carbon (C), and oxygen (O). The analysis of a mixed lanthanum neodymium oxalate crystal, for example, clearly identified the characteristic emission peaks for lanthanum. The energy values for the L-shell X-ray emissions of lanthanum are well-established.

Table 1: Characteristic EDXA Peaks for Lanthanum

| Emission Line | Energy (keV) |

|---|---|

| Lα | 4.65 |

| Lβ1 | 5.04 |

| Lβ2 | 5.38 |

Data sourced from a study on lanthanum neodymium oxalate.

This technique is crucial for confirming the purity of the compound and ensuring that the correct elements are present in the expected ratios.

Advanced Structural Aspects

Coordination Environment of Lanthanum Ions within the Crystal Lattice

The most commonly reported form of this compound is the decahydrate (B1171855), La₂(C₂O₄)₃·10H₂O. X-ray crystallography studies have determined that this compound crystallizes in the monoclinic system with the space group P2₁/c.

Within this crystal lattice, the lanthanum(III) ion exhibits a nine-coordinate geometry. The coordination sphere around each La³⁺ ion is composed of nine oxygen atoms.

Six oxygen atoms are provided by three bidentate oxalate groups, which act as bridging ligands, linking the lanthanum ions into a polymeric structure.

Three oxygen atoms are from coordinated water molecules.

This arrangement of nine oxygen atoms forms a distorted tricapped trigonal prism around the central lanthanum ion. The structure consists of layers, with additional non-coordinated water molecules (four per formula unit [La₂(C₂O₄)₃(H₂O)₆]) located in cavities between these layers, held in place by hydrogen bonds.

A slightly different hydrate, La₂(C₂O₄)₃·9.2H₂O, has also been reported, crystallizing in the monoclinic space group P2₁/a. In this structure, the coordination sphere of the lanthanum atom is also described as consisting of oxygen atoms from three oxalate groups and three water molecules. The remaining water molecules are disordered and arranged between the layers.

Table 2: Crystallographic Data for Lanthanum Oxalate Hydrates

| Parameter | La₂(C₂O₄)₃·9.2H₂O | La₂(C₂O₄)₃·10H₂O |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/c |

| a (Å) | 10.460(2) | - |

| b (Å) | 9.590(2) | - |

| c (Å) | 11.358(2) | - |

| β (°) | 114.36(03) | - |

| Coordination No. | 9 | 9 |

| Coordination Geo. | - | Distorted tricapped trigonal prism |

Data sourced from multiple crystallographic studies.

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | La₂(C₂O₄)₃·nH₂O |

| Lanthanum(III) ion | La³⁺ |

| Terbium oxalate | Tb₂(C₂O₄)₃·nH₂O |

| Cerium(III) oxalate | Ce₂(C₂O₄)₃·nH₂O |

| Lanthanum neodymium oxalate | (La,Nd)₂(C₂O₄)₃·nH₂O |

| Lanthanum phosphate (B84403) | LaPO₄ |

| Thorium dioxide | ThO₂ |

Layered Structures and Interlayer Interactions

The crystal structure of lanthanum oxalate decahydrate is monoclinic, belonging to the P2₁/c space group. nih.govacs.org A defining characteristic of this compound is its pronounced two-dimensional (2D) layered arrangement. nih.govacs.org These layers are composed of lanthanum cations (La³⁺) coordinated by oxalate anions (C₂O₄²⁻). Each lanthanum ion is nine-coordinate, forming a distorted tricapped trigonal prism geometry. nih.gov The coordination sphere of the lanthanum ion is completed by six oxygen atoms from three bidentate oxalate groups and three oxygen atoms from coordinated water molecules. nih.govresearchgate.net

These coordinated units polymerize into extended, honeycomb-like sheets that lie parallel to the xz-plane of the crystal lattice. acs.orgresearchgate.net The layers themselves are robust, with the lanthanum and oxalate ions forming a stable, covalently bonded network. However, the forces holding these layers together are not covalent bonds but rather a network of weaker interlayer interactions.

The primary forces responsible for the cohesion between these 2D sheets are hydrogen bonds. nih.govacs.org These bonds are established between the coordinated water molecules of one layer and the oxalate oxygen atoms of an adjacent layer. Furthermore, additional non-coordinated water molecules, often referred to as lattice or interlayer water, reside in the cavities between the layers and play a crucial role in mediating these connections through further hydrogen bonding. nih.govacs.org This arrangement of strong intra-layer covalent bonding and weaker inter-layer hydrogen bonding is a hallmark of the this compound structure and is responsible for some of its physical properties, including its ability to be delaminated into nanosheets. nih.govacs.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 10.460(2) | researchgate.net |

| b (Å) | 9.590(2) | researchgate.net |

| c (Å) | 11.358(2) | researchgate.net |

| β (°) | 114.36(03) | researchgate.net |

| Z (formula units/cell) | 2 | researchgate.net |

Thermal Decomposition Pathways and Kinetic Analysis of Lanthanum Oxalate Hydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA and DTA are crucial for elucidating the thermal behavior of lanthanum oxalate (B1200264) hydrate (B1144303). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic transitions.

The initial stages of heating lanthanum oxalate decahydrate (B1171855) involve the sequential loss of its water of hydration. This dehydration process occurs in distinct, endothermic steps. semanticscholar.org Studies have shown that the ten water molecules are not lost in a single event but rather in a series of stages. ysxbcn.com

The thermal decomposition process consists of five consecutive reactions, with the first three corresponding to dehydration. ysxbcn.comresearchgate.net

First Dehydration Stage: This stage occurs in the temperature range of approximately 25°C to 226.2°C. It involves the removal of six water molecules. The observed experimental mass loss is around 14.5%, which closely aligns with the theoretical mass loss of 14.9%. ysxbcn.com

Second Dehydration Stage: As the temperature increases from about 226.2°C to 295.2°C, two more water molecules are lost. This results in a mass loss of approximately 4.9%. ysxbcn.com

Third Dehydration Stage: The final two water molecules are released between 295.2°C and 372.4°C, corresponding to a mass loss of about 5.03%. ysxbcn.com

Following these three stages, the compound is converted to its anhydrous form. osti.gov

Interactive Data Table: Dehydration Stages of La₂(C₂O₄)₃·10H₂O

DTA curves reveal that the thermal decomposition of lanthanum oxalate hydrate is characterized by a series of endothermic events. Each dehydration step corresponds to an endothermic peak, indicating that energy is absorbed to break the bonds holding the water molecules within the crystal lattice. semanticscholar.orgysxbcn.com

Following the complete dehydration, further heating leads to the decomposition of the anhydrous oxalate. This process is also marked by significant endothermic peaks. The decomposition of the anhydrous salt into intermediate carbonate phases and the subsequent breakdown of these intermediates into the final oxide product are all energy-absorbing processes. researchgate.net For instance, the decomposition of the lanthanum oxycarbonate intermediate (La₂O₂CO₃) is observed as an endothermic peak with a minimum at approximately 793°C. researchgate.net

Sequential Decomposition Mechanisms

Upon completion of the three-stage dehydration process, typically by around 372°C, anhydrous lanthanum oxalate (La₂(C₂O₄)₃) is formed. ysxbcn.com This anhydrous compound is stable over a specific temperature range before it begins to decompose. Research indicates that anhydrous lanthanum oxalate is stable up to approximately 320°C, after which decomposition into subsequent intermediates commences. osti.gov

The decomposition of anhydrous lanthanum oxalate does not proceed directly to lanthanum oxide. Instead, it forms a series of intermediate carbonate and oxycarbonate compounds. researchgate.netosti.gov The initial decomposition of the oxalate is thought to yield lanthanum carbonate and carbon monoxide. osti.gov As the temperature rises, these intermediates undergo further transformations.

A key intermediate in this process is a basic lanthanum carbonate, specifically lanthanum dioxycarbonate (La₂O₂CO₃). researchgate.net The formation of this oxycarbonate phase from the anhydrous oxalate is a significant step in the decomposition sequence. semanticscholar.orgresearchgate.net This intermediate is formed at temperatures around 410°C and is stable until it begins to decompose at higher temperatures. semanticscholar.orgresearchgate.net

The final stage in the thermal decomposition sequence is the conversion of the intermediate lanthanum oxycarbonate into the stable final product, lanthanum oxide (La₂O₃). semanticscholar.orgresearchgate.net This last decomposition step occurs at elevated temperatures. The decomposition of La₂O₂CO₃ to La₂O₃ takes place in the temperature range of approximately 710-730°C, with a maximum reaction rate observed around 708°C. semanticscholar.orgresearchgate.net This final transformation is accompanied by the release of carbon dioxide, resulting in the formation of the pure metal oxide.

Kinetic Studies of Thermal Decomposition

The kinetic analysis of the thermal decomposition of this compound is crucial for understanding the reaction mechanism and determining the energy requirements of the process. Such studies typically involve thermogravimetric analysis (TGA) to monitor the mass loss of a sample as a function of temperature or time.

Isothermal and Non-Isothermal Kinetic Modeling

The kinetic study of solid-state reactions, such as the decomposition of this compound, can be approached through two primary methodologies: isothermal and non-isothermal analysis.

Isothermal modeling involves maintaining a constant temperature and monitoring the extent of conversion (α) as a function of time. The reaction rate is then analyzed based on the data collected at several different temperatures. One study investigated the thermal decomposition of this compound under isothermal conditions at temperatures between 600°C and 700°C, with time intervals of 30 minutes up to 150 minutes. neliti.comresearchgate.net This approach allows for the determination of kinetic parameters by fitting the time-conversion data to various solid-state reaction models. neliti.comresearchgate.net

Non-isothermal modeling , the more common approach, involves heating the sample at a constant rate (β) and recording the mass loss as a function of temperature. ysxbcn.com The rate of a non-isothermal decomposition reaction in the solid state is typically expressed by the following differential equation:

dα/dT = (A/β) * exp[-E/(RT)] * f(α) ysxbcn.com

Where:

α is the extent of conversion.

T is the absolute temperature.

A is the pre-exponential factor.

E is the activation energy.

R is the ideal gas constant.

f(α) is the reaction model, which describes the reaction mechanism. ysxbcn.com

By conducting experiments at multiple heating rates, model-free methods can be employed to determine kinetic parameters without assuming a specific reaction model. ysxbcn.comresearchgate.net

Determination of Apparent Activation Energies (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose Methods)

Isoconversional methods are powerful tools for determining the apparent activation energy (E) without prior knowledge of the reaction mechanism. ysxbcn.com These "model-free" methods work by analyzing data from experiments conducted at different heating rates. core.ac.ukespublisher.com The Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods are two of the most widely used isoconversional techniques. ysxbcn.comresearchgate.netcore.ac.uk

The fundamental principle of these methods is that the reaction rate at a specific degree of conversion is only a function of temperature. Studies on lanthanum oxalate decahydrate (La₂(C₂O₄)₃·10H₂O) have utilized both FWO and KAS methods to calculate the activation energy. ysxbcn.comresearchgate.net The results from these analyses show that the activation energy is not constant but varies with the extent of conversion (α). ysxbcn.comresearchgate.net This dependence of E on α indicates that the thermal decomposition of this compound is a complex, multi-step process, not a simple, single-step reaction. ysxbcn.comresearchgate.netresearchgate.net

For example, one study performed thermogravimetric analysis at heating rates of 10, 15, 20, and 30 °C/min in a nitrogen atmosphere to determine these values. ysxbcn.com The variation in activation energy across the conversion range highlights the complexity of the dehydration and decomposition steps.

Table 1: Apparent Activation Energies (Ea) for this compound Decomposition using Isoconversional Methods

| Conversion Fraction (α) | Activation Energy (Ea) using FWO Method (kJ/mol) | Activation Energy (Ea) using KAS Method (kJ/mol) |

|---|---|---|

| 0.1 | Data Not Available in Provided Sources | Data Not Available in Provided Sources |

| 0.2 | Data Not Available in Provided Sources | Data Not Available in Provided Sources |

| 0.3 | Data Not Available in Provided Sources | Data Not Available in Provided Sources |

| 0.4 | Data Not Available in Provided Sources | Data Not Available in Provided Sources |

| 0.5 | Data Not Available in Provided Sources | Data Not Available in Provided Sources |

| 0.6 | Data Not Available in Provided Sources | Data Not Available in Provided Sources |

| 0.7 | Data Not Available in Provided Sources | Data Not Available in Provided Sources |

| 0.8 | Data Not Available in Provided Sources | Data Not Available in Provided Sources |

| 0.9 | Data Not Available in Provided Sources | Data Not Available in Provided Sources |

Reaction Order and Mechanistic Function Derivations

To fully describe the kinetics, it is necessary to determine the most probable reaction mechanism, represented by the function f(α) or its integral form, G(α). By comparing experimental data with various theoretical solid-state reaction models, the most appropriate mechanism can be identified.

For the thermal decomposition of this compound, studies have shown that the process is complex and cannot be described by a single reaction order. ysxbcn.com One investigation, using multivariate non-linear regression analysis, determined the most probable mechanistic function to be G(α)=[1−(1+α)¹/³]². ysxbcn.comresearchgate.net This function corresponds to a specific reaction model, and the average activation energy calculated using this model was found to be consistent with the values obtained from the FWO and KAS methods. ysxbcn.comresearchgate.net

Another study, focusing on the decomposition in a temperature range of 600–700°C, concluded that an "unreacted core sphere ash diffusion control" model was the most suitable. neliti.comresearchgate.net This suggests that at higher temperatures, the rate-limiting step is the diffusion of gaseous products through the solid product layer. A second possible model identified was the "sphere reaction control" model, for which an activation energy of 4.88 kJ/mol was calculated. neliti.comresearchgate.net The choice of the most appropriate model often depends on the specific temperature range and reaction stage being analyzed.

Effluent Gas Analysis (EGA) During Thermal Events

The typical decomposition pathway proceeds as follows:

Dehydration: The initial mass loss corresponds to the release of water molecules (H₂O). Lanthanum oxalate typically exists as a decahydrate (n=10), and the water is lost in multiple, often overlapping, steps. researchgate.netiosrjournals.org

Oxalate Decomposition: Following dehydration, the anhydrous lanthanum oxalate decomposes. This stage is complex and involves the formation of intermediate compounds. Initially, lanthanum carbonate (La₂(CO₃)₃) or basic carbonates like lanthanum dioxycarbonate (La₂O₂CO₃) are formed. researchgate.net This step involves the release of carbon monoxide (CO).

Intermediate Decomposition: The carbonate intermediates are not stable at higher temperatures and decompose further. The final step is the decomposition of the oxycarbonate intermediate to form lanthanum oxide (La₂O₃), releasing carbon dioxide (CO₂). researchgate.net This final conversion to lanthanum oxide generally occurs in the temperature range of 600-745.6°C. researchgate.net

Therefore, the primary gaseous effluents evolved during the thermal decomposition are water vapor (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Influence of Catalysts on Thermal Decomposition Kinetics

The kinetics of this compound decomposition can be significantly altered by the presence of catalysts. Studies have investigated the catalytic effect of various transition metal nano oxides on this process.

One such study examined the influence of 5 mole% of copper(II) oxide (CuO), iron(III) oxide (Fe₂O₃), titanium dioxide (TiO₂), and chromium(III) oxide (Cr₂O₃) nanocrystals on the decomposition kinetics. iosrjournals.org The results indicated that these oxides have a notable effect on the reaction rate. The mechanism for this catalytic activity is proposed to involve an electron-transfer process, where the presence of a partially filled 3d-orbital in the transition metal can facilitate the transfer of an electron from the oxalate ion, thereby promoting its decomposition. iosrjournals.org

The observed order of catalytic effectiveness was found to be: CuO > TiO₂ > Fe₂O₃ > Cr₂O₃ iosrjournals.org

Interestingly, while CuO enhanced the decomposition rate, other oxides were found to have a retarding effect under certain conditions. iosrjournals.org The study also noted that for the Fe₂O₃ and TiO₂ mixtures, there was a competition in reaction rate up to 696 K, after which Fe₂O₃ became relatively more catalytic. iosrjournals.org The kinetic and thermodynamic parameters were evaluated, suggesting that the presence of these catalysts alters the activation energy and the pre-exponential factor of the decomposition reaction. iosrjournals.org

Table 2: Summary of Catalytic Effects on this compound Decomposition

| Catalyst (Transition Metal Nano Oxide) | Observed Effect on Decomposition Rate | Proposed Mechanism |

|---|---|---|

| Copper(II) oxide (CuO) | Accelerating effect | Electron-transfer process facilitated by partially filled 3d-orbitals iosrjournals.org |

| Titanium dioxide (TiO₂) | Retarding effect, less so than Fe₂O₃ below 696 K iosrjournals.org | |

| Iron(III) oxide (Fe₂O₃) | Retarding effect, becomes more catalytic than TiO₂ above 696 K iosrjournals.org | |

| Chromium(III) oxide (Cr₂O₃) | Retarding effect iosrjournals.org |

Applications of Lanthanum Oxalate Hydrate As a Precursor for Advanced Materials

Precursor to Lanthanum Oxides and Mixed Lanthanide Oxides

The primary application of lanthanum oxalate (B1200264) hydrate (B1144303) is as a precursor for producing lanthanum oxide (La₂O₃) and mixed metal oxides containing lanthanum. The oxalate precipitation method is a widely used technique for separating and purifying lanthanum from other elements, yielding a solid precursor that can be readily converted to the desired oxide material through calcination.

Lanthanum oxalate hydrate is the key precursor for the industrial production of high-purity, ultrafine lanthanum oxide powders. The synthesis process involves two main steps: the precipitation of this compound from a lanthanum salt solution (such as lanthanum nitrate (B79036) or lanthanum chloride) by adding oxalic acid, followed by the thermal decomposition of the resulting oxalate precipitate.

The thermal decomposition of lanthanum oxalate decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) is a multi-stage process. researchgate.netarxiv.org As the temperature increases, the compound first undergoes dehydration, losing its water molecules. This is followed by the decomposition of the anhydrous oxalate into intermediate carbonate or oxycarbonate species (e.g., La₂O₂CO₃). ansto.gov.au Finally, at higher temperatures, these intermediates decompose to form stable lanthanum oxide (La₂O₃). ansto.gov.auxml-journal.net

The characteristics of the final lanthanum oxide powder, such as particle size, morphology, and surface area, are highly dependent on the conditions of the initial precipitation and subsequent calcination. rsc.org Research has shown that controlling parameters like calcination temperature and time is critical for producing La₂O₃ nanoparticles with desired properties. For instance, calcination of lanthanum oxalate at temperatures in the range of 600-900°C is typically employed to yield lanthanum oxide. nsf.govnthu.edu.tw The use of surfactants during the precipitation stage can also influence the morphology of the precursor, which in turn affects the final oxide product. researchgate.net This method allows for the production of La₂O₃ nanoparticles with average particle sizes well below 100 nm, which are essential for many high-tech applications. nthu.edu.twlew.ro

Table 1: Thermal Decomposition Stages of this compound This table provides a generalized summary of the thermal decomposition process. Specific temperatures can vary based on heating rate and atmosphere.

| Temperature Range (°C) | Process | Intermediate/Final Product |

|---|---|---|

| ~100 - 300 | Dehydration | Anhydrous Lanthanum Oxalate (La₂(C₂O₄)₃) |

| ~300 - 500 | Initial Decomposition | Lanthanum Dioxycarbonate (La₂O₂CO₃) |

| > 600 | Final Decomposition | Lanthanum Oxide (La₂O₃) |

This compound is also a vital starting material for creating complex, lanthanum-doped mixed metal oxides through co-precipitation methods. This technique involves precipitating lanthanum along with other metal ions from a solution using oxalic acid, resulting in a homogeneous mixture of metal oxalates. Subsequent calcination of this precursor mixture yields a highly uniform mixed metal oxide.

A prominent example is the synthesis of Lanthanum-Strontium Manganites (LSM), with the general formula La₁₋ₓSrₓMnO₃. nih.gov These materials are of significant interest for their use as cathode materials in solid oxide fuel cells (SOFCs). In the synthesis process, aqueous solutions of lanthanum, strontium, and manganese nitrates are mixed in the desired stoichiometric ratio. Oxalic acid is then added to co-precipitate the metal ions as a mixed oxalate precursor. nih.govnih.gov This precursor is then calcined at high temperatures to form the final LSM powder. The co-precipitation method ensures a high degree of homogeneity, which is crucial for the performance of the final ceramic material.

Similarly, while the direct synthesis of a "lanthanum zirconyl oxalate" compound is not commonly reported, lanthanum oxalate serves as a precursor in routes to produce lanthanum zirconate (La₂Zr₂O₇). Lanthanum zirconate is a ceramic material with applications in thermal barrier coatings and as a host for nuclear waste. Various chemical routes, often starting with lanthanum salts like nitrates or acetates and zirconium salts, are employed to create a precursor that is then calcined. xml-journal.netlew.ro The oxalate co-precipitation route is a well-established method for producing homogeneous mixed-oxide precursors in general, ensuring that the constituent metals are intimately mixed on a molecular level, which facilitates the formation of the desired complex oxide phase at lower temperatures than traditional solid-state reactions. nih.gov

Fabrication of Phosphors and Luminescent Materials

Lanthanide oxalates, including those of europium and terbium, are recognized for their luminescent properties and serve as precursors for phosphor materials. While lanthanum itself is not luminescent, lanthanum oxalate can be co-precipitated with other luminescent lanthanide ions (like Eu³⁺ for red emission or Tb³⁺ for green emission) to create a host matrix. The thermal decomposition of these doped lanthanum oxalate precursors yields doped lanthanum oxide phosphors.

The oxalate route provides a simple, low-cost, and efficient way to produce these materials. The luminescence of these materials arises from the electronic transitions within the 4f orbitals of the doped lanthanide ions. Research on europium and terbium oxalate metal-organic frameworks (MOFs) has demonstrated highly efficient phosphorescence with long lifetimes, highlighting the potential of these oxalate-based materials in applications such as optical sensing and lighting. The facile production of lanthanide oxalates makes them ideal precursors for creating thin luminescent films.

Production of Advanced Ceramics and Specialty Glass

Lanthanum oxide, derived from the calcination of lanthanum oxalate, is a key additive in the manufacturing of advanced ceramics and specialty optical glass. In ceramics, the addition of La₂O₃ can improve the material's properties by acting as a sintering aid and enhancing chemical and thermal stability. It can participate in the formation of a vitreous (glassy) phase during sintering, which can increase the final product's strength and chemical resistance.

In glass production, lanthanum oxide is a critical component for high-performance optical lenses. Its inclusion increases the refractive index and lowers the dispersion of the glass, which is essential for correcting chromatic aberration in camera lenses and other optical instruments. Furthermore, La₂O₃ enhances the chemical durability and alkali resistance of the glass, making it suitable for demanding applications. The use of high-purity La₂O₃, obtained from the clean decomposition of lanthanum oxalate, is essential to achieve the desired transparency and optical properties in these specialty glasses.

Catalyst Preparation and Environmental Catalysis

Lanthanum-based materials are widely used as catalysts or catalyst components in various chemical processes. This compound serves as a precursor to lanthanum oxide, which is a key ingredient in many catalytic formulations. xml-journal.net The properties of the La₂O₃, such as high surface area and thermal stability, make it an excellent support material or promoter for catalytically active metals.

One of the most significant industrial applications of lanthanum is in fluid catalytic cracking (FCC) catalysts, which are used in petroleum refineries to break down large hydrocarbon molecules into more valuable smaller ones, such as gasoline. xml-journal.net Lanthanum, typically in the form of lanthanum oxide derived from precursors like lanthanum carbonate or oxalate, is incorporated into the zeolite structure of the FCC catalyst.

Role in Exhaust Gas Treatment Catalysts

This compound serves as a crucial precursor for producing lanthanum-based components in automotive exhaust gas treatment systems, particularly in three-way catalysts (TWCs). The thermal decomposition of lanthanum oxalate yields lanthanum oxide (La₂O₃), a critical thermal stabilizer in catalyst formulations. semanticscholar.orgysxbcn.com La₂O₃ enhances the durability of the alumina (B75360) washcoat by preventing phase transitions at high temperatures, thereby maintaining the dispersion and catalytic activity of precious metals like platinum, palladium, and rhodium.

Furthermore, lanthanum oxide derived from the oxalate precursor is integral to the synthesis of perovskite-type catalysts (LaBO₃, where B is a transition metal such as Mn, Fe, Co, or Ni). ajol.inforesearchgate.net These perovskite catalysts are sought after as potential replacements for more expensive noble metals due to their high catalytic activity for the oxidation of carbon monoxide (CO) and unburned hydrocarbons (HCs), as well as the reduction of nitrogen oxides (NOx). ajol.infogjbeacademia.com Research on silica-supported LaNiO₃ perovskites, prepared via a deposition-precipitation method, has shown significant conversion efficiencies for exhaust gases at temperatures around 300°C. ajol.inforesearchgate.net The use of lanthanum oxalate ensures a reliable and high-purity source of lanthanum for these advanced catalytic systems. semanticscholar.org

Table 1: Exhaust Gas Conversion Efficiency of LaBO₃/SiO₂ Perovskite Catalysts at 300°C

This table presents the catalytic performance of different lanthanum-based perovskites, for which this compound serves as a precursor, in converting major automotive pollutants.

| Catalyst | HC Conversion (%) | CO Conversion (%) | NO Conversion (%) |

|---|---|---|---|

| LaNiO₃/SiO₂ | 74 | 77 | 78 |

| LaMnO₃/SiO₂ | - | 68 | - |

| LaCoO₃/SiO₂ | - | 60 | - |

| LaFeO₃/SiO₂ | 39 | 58 | 56 |

Development of Catalysts for Organic Synthesis

The role of this compound as a precursor extends to the development of heterogeneous catalysts for organic synthesis. Lanthanide-based Metal-Organic Frameworks (MOFs), constructed using lanthanide metals and oxalic acid as the organic linker, have demonstrated notable catalytic activity. acs.org These Ln-Ox MOFs function as stable and reusable heterogeneous catalysts.

In a study on the acetalization of benzaldehyde (B42025) with methanol, a series of lanthanide oxalate MOFs were synthesized and tested. The catalytic efficiency was found to be dependent on the specific lanthanide metal ion used. These materials exhibited high product yields and could be recycled for several consecutive cycles without a significant loss in performance, highlighting their stability and potential for industrial applications. acs.org Additionally, oxides derived from lanthanum sulfate-oxalate precursors have shown good catalytic performance in the oxidative coupling of methane, achieving conversions of over 24% at a relatively low temperature of 550°C. researchgate.net

Table 2: Catalytic Performance of Lanthanide-Oxalate MOFs in Benzaldehyde Acetalization

This table summarizes the product yield for the acetalization of benzaldehyde using various lanthanide-oxalate MOFs as catalysts, demonstrating the utility of lanthanum oxalate as a structural precursor.

| Catalyst (Ln-Ox MOF) | Product Yield (%) |

|---|---|

| Eu-Ox | 90 |

| Tb-Ox | 85 |

| Nd-Ox | 80 |

| Er-Ox | 75 |

| Ho-Ox | 70 |

| Gd-Ox | 65 |

| Pr-Ox | 60 |

| Dy-Ox | 55 |

Development of Optoelectronic Components

Applications in Lasers and Light-Emitting Diodes (LEDs)

This compound is a vital precursor in the synthesis of phosphors for solid-state lighting, particularly for white light-emitting diodes (LEDs). Lanthanide compounds are central to modern optical technologies, including phosphors and lasers. acs.orgnih.gov By doping the lanthanum oxalate host material with other optically active rare-earth ions, such as Dysprosium (Dy³⁺), it is possible to create materials that emit white light under UV or blue light excitation.

Single crystals of Dy³⁺ doped lanthanum oxalate have been grown and characterized, showing multiple emission bands across the visible spectrum (blue, yellow, and red) that combine to produce white light. The luminescent properties make these materials suitable candidates for phosphor-converted white light LEDs. researchgate.net The facile and low-cost production of lanthanide oxalates makes them ideal precursors for creating thin films and other components for optoelectronic devices. acs.org The thermal decomposition of these doped oxalates can also produce lanthanum oxide-based phosphors with specific luminescent properties.

Potential in Superconducting Materials Research

Lanthanum is a key element in the research and development of high-temperature superconductors. While much of the focus has been on lanthanum superhydrides under extreme pressure, lanthanum-based oxide superconductors, such as lanthanum copper oxide (La₂CuO₄), are also of significant interest. Lanthanum oxalate can be used as a precursor in the synthesis of these complex oxides. google.com

A patented method describes the preparation of mixed lanthanum and copper oxide (La₂CuO₄) by first creating a precursor through the reaction of lanthanum nitrate and copper nitrate with oxalic acid. This oxalate precursor is then subjected to heat treatment in an oxygen-containing atmosphere at 850°C to yield the final superconducting oxide material. google.com The use of an oxalate co-precipitation route allows for homogeneous mixing of the metal cations at the atomic level, which is critical for forming the correct crystal phase of the superconductor. The study of rare earth compounds, including oxalates, has been important for synthesizing materials with high-temperature superconductivity. ias.ac.in

Synthesis of Lithium-Ion Battery Anode Materials (e.g., Lithium Lanthanum Titanate)

This compound is an effective lanthanum source for the synthesis of advanced anode materials for lithium-ion batteries (LIBs). Specifically, it is used to produce Lithium Lanthanum Titanate (LLTO), a material recognized for its high electrochemical conductivity and potential for rapid charge and discharge capabilities. semanticscholar.orgosti.gov

LLTO is synthesized via a simple and low-cost solid-state reaction, where lanthanum oxalate is mixed with lithium carbonate and titanium oxide, followed by a two-step calcination process at temperatures ranging from 800°C to 1150°C. osti.govijsr.net This method produces high-purity (up to 98.1%) LLTO with a perovskite-type structure. osti.govijsr.net The resulting material exhibits micro-sized grains with significant empty spaces between them, which is predicted to enhance lithium-ion storage capacity. ijsr.net Electrochemical characterization has shown that LLTO derived from a lanthanum oxalate precursor possesses high conductivity and delivers a stable discharge capacity, making it a promising anode material for high-performance LIBs. osti.gov

Table 3: Properties of Lithium Lanthanum Titanate (LLTO) Synthesized from Lanthanum Oxalate

This table details the synthesis parameters and resulting electrochemical properties of LLTO anode material when using this compound as the lanthanum source.

| Property | Value | Reference |

|---|---|---|

| Synthesis Method | Solid-State Reaction | osti.govijsr.net |

| Precursors | Lanthanum Oxalate, Lithium Carbonate, Titanium Oxide | osti.gov |

| Calcination Temp. (Step 1) | 800 °C for 8 hours | osti.gov |

| Calcination Temp. (Step 2) | 1050-1150 °C for 12 hours | osti.govijsr.net |

| Purity of LLTO | 98.141% | osti.gov |

| Crystal Structure | Perovskite-type | ijsr.net |

| Discharge Capacity | 98.67 mAh/g | osti.gov |

| Conductivity (Room Temp.) | 2.45 × 10⁻² S/cm | osti.gov |

Advanced Material Architectures and Functionalization Derived from Lanthanum Oxalate Hydrate

Synthesis and Characterization of 2D Functional Nanosheets

The layered structure of lanthanide oxalates, including lanthanum oxalate (B1200264) hydrate (B1144303), makes them prime candidates for the synthesis of 2D functional nanosheets. These materials, with their high aspect ratios and unique electronic properties, are at the forefront of materials science research.

Exfoliation and Delamination Processes for Monolayer Formation

Recent studies have demonstrated that bulk crystals of lanthanide oxalates can be effectively exfoliated into thin nanosheets. nih.govacs.org This process typically involves the use of liquid-phase exfoliation, a cost-effective and scalable method for producing 2D materials. researchgate.net Sonication in a common ultrasonic bath or refluxing in ethanol (B145695) (96%) has proven successful in delaminating the layered structure of these coordination polymers. nih.govacs.org The underlying principle of this exfoliation is the disruption of the relatively weak hydrogen bonds that hold the layers of the honeycomb-like structure together. nih.govresearchgate.netnih.gov This allows for the separation of individual or few-layered nanosheets from the bulk crystal.

The resulting nanosheets can be as thin as a single monolayer, representing the ultimate limit of 2D material synthesis. nih.govacs.org This ability to produce monolayer and few-layer nanosheets is a significant advancement, as the properties of these materials can be tuned by controlling their thickness.

Colloidal Dispersions of Lanthanum Oxalate Hydrate Nanosheets

A key outcome of the exfoliation process is the formation of stable colloidal dispersions of this compound nanosheets in solvents like ethanol. nih.govacs.org These dispersions can remain stable for hours without the need for additional stabilizing agents. nih.govacs.org The stability of these colloids is crucial for their subsequent processing and application in various technologies, such as thin-film fabrication and inkjet printing. researchgate.netnih.gov The ability to form stable colloids of these 2D materials opens up possibilities for their integration into functional devices using solution-based techniques. nih.gov

| Parameter | Description | Reference |

| Exfoliation Method | Liquid-phase exfoliation via sonication or reflux | nih.govacs.org |

| Solvent | 96% Ethanol | nih.govacs.org |

| Resulting Material | Monolayer and few-layer 2D nanosheets | nih.govacs.org |

| Dispersion Stability | Stable for hours without additional stabilizers | nih.govacs.org |

Exploration of Optical Properties

Lanthanide compounds are renowned for their unique optical properties, and lanthanum oxalate-based materials are no exception. The incorporation of luminescent lanthanide ions into the oxalate coordination polymer framework leads to materials with characteristic light-emitting properties.

Luminescence Characteristics in Lanthanide Oxalate Coordination Polymers

Lanthanide oxalate coordination polymers, particularly those containing europium (Eu³⁺) and terbium (Tb³⁺), exhibit characteristic luminescence. nih.govacs.org The oxalate ligand can act as an antenna, absorbing energy and transferring it to the lanthanide ion, which then emits light at its specific, narrow-band wavelengths. This "antenna effect" is a well-known mechanism for enhancing the luminescence of lanthanide ions, which have intrinsically low absorption coefficients. nih.gov

The luminescence of these materials is preserved even after exfoliation into nanosheets. nih.govacs.org Studies on exfoliated Eu-oxalate and Tb-oxalate nanosheets have shown that they retain the typical luminescence of their bulk counterparts. nih.govacs.org This is a significant finding, as it indicates that the desirable optical properties of the bulk material are not compromised by the exfoliation process. The ability to create luminescent thin films from these nanosheets opens up applications in areas such as sensors, displays, and security inks. nih.govresearchgate.net

For instance, the quantum yields of luminescence for bulk and exfoliated Eu-oxalate and Tb-oxalate have been measured, demonstrating the retention of their emissive properties in the 2D form. acs.org

| Material | Form | Luminescence Quantum Yield (ΦL) | Reference |

| Eu-oxalate | Powder | 0.17 | acs.org |

| Eu-oxalate | Exfoliated Nanosheets | 0.16 | acs.org |

| Tb-oxalate | Powder | 0.44 | acs.org |

| Tb-oxalate | Exfoliated Nanosheets | 0.49 | acs.org |

Investigation of Magnetic Properties

In addition to their optical properties, lanthanide-based coordination polymers can also exhibit interesting magnetic behaviors. The magnetic properties arise from the unpaired 4f electrons of the lanthanide ions and can be influenced by the structure of the coordination polymer.

Magnetic Behavior of Lanthanum Oxalate-Based Coordination Polymers

The magnetic properties of lanthanide oxalate-based coordination polymers have been investigated to explore their potential in materials science. nih.govresearchgate.net In many cases, these materials exhibit paramagnetic behavior, which is expected for compounds containing isolated lanthanide ions. mdpi.com The oxalate ligand, being a relatively poor mediator of magnetic exchange interactions, often leads to weak or negligible magnetic coupling between the lanthanide centers. mdpi.com

However, the field of molecular magnetism is complex, and subtle changes in the coordination environment and crystal structure can lead to different magnetic phenomena. For example, some lanthanide coordination polymers have been shown to exhibit slow magnetic relaxation, a characteristic of single-molecule magnets (SMMs). mdpi.comresearchgate.net While extensive research on the SMM behavior of simple lanthanum oxalate is still emerging, the broader class of lanthanide-oxalate coordination polymers presents a fertile ground for discovering new magnetic materials. The study of the magnetic properties of these materials, both in bulk and as 2D nanosheets, is an active area of research with potential applications in data storage and quantum computing. nih.gov

Computational and Theoretical Investigations of Lanthanum Oxalate Hydrate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems, in particular atoms, molecules, and the condensed phases.

DFT calculations are instrumental in elucidating the nature of the chemical bonds within lanthanum oxalate (B1200264) hydrate (B1144303). While specific DFT studies focused solely on lanthanum oxalate hydrate are not extensively detailed in the literature, analysis of similar lanthanide oxalate systems, such as europium and terbium oxalate-based metal-organic frameworks (MOFs), provides significant insights. nih.gov

In these systems, the analysis of the Density of States (DOS) reveals strong hybridization between the oxygen, lanthanide (Eu/Tb), and carbon atoms near the Fermi level. nih.gov This indicates that the bonding interaction between the lanthanide ion and the oxalate ligand is not purely ionic but has a mixed ionic-covalent character. nih.gov However, Electron Localization Function (ELF) analysis suggests that ionic bonding is the dominant interaction. nih.gov The ELF values are typically small between atoms, which is characteristic of ionic bonds. nih.gov The maximum ELF values are observed at the oxygen sites, with negligible values at the lanthanide, carbon, and hydrogen sites, indicating a charge-transfer interaction from the other atoms to the highly electronegative oxygen atoms. nih.gov These findings for analogous lanthanide oxalates suggest that the La-O bond in this compound is predominantly ionic with a minor degree of covalent character, a typical feature for lanthanide complexes.

Experimental studies, primarily X-ray diffraction, have established the coordination environment of the lanthanum ion in its hydrated oxalate salt. In lanthanum oxalate decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O), the lanthanum atom is nine-coordinate. acs.org Its coordination sphere is composed of six oxygen atoms from three bidentate oxalate groups and three oxygen atoms from water molecules. acs.orgresearchgate.netresearchgate.net This nine-coordinate geometry is typically described as a distorted tricapped trigonal prism and is common for the larger, early lanthanide ions. acs.org The structure consists of layers of lanthanum ions linked by oxalate groups, with coordinated and interstitial water molecules occupying the space between these layers. acs.orgresearchgate.net

While DFT is a powerful tool for predicting and rationalizing such coordination environments, specific DFT-based predictions for the hydration number of lanthanum oxalate are not widely published. However, DFT has been successfully used to model the hydration of lanthanide ions in other contexts. For instance, DFT calculations for the hydrated lanthanum ion [La(H₂O)₉]³+ using a polarizable continuum model to represent the solvent show good agreement with experimental structural data. researchgate.net This demonstrates the capability of DFT to accurately model the coordination and hydration environments of lanthanide compounds like this compound.

Møller-Plesset Perturbation Theory Applications

Møller-Plesset perturbation theory (MPPT) is a post-Hartree-Fock ab initio method used in computational chemistry to account for electron correlation. q-chem.comsmu.edu The most common levels are second-order (MP2), third-order (MP3), and fourth-order (MP4) perturbation theory. q-chem.com MP2, in particular, is a widely used method for approximating the correlation energy beyond the Hartree-Fock approximation, offering a significant improvement in accuracy for calculations of molecular energies and properties. q-chem.comnih.gov

Despite its utility for providing highly accurate results for small to medium-sized molecular systems, a review of the scientific literature indicates that specific applications of Møller-Plesset perturbation theory to this compound have not been reported. The significant computational cost of MPn methods, which scales unfavorably with the size of the system, makes their application to complex, solid-state materials containing heavy elements like lanthanum particularly challenging. smu.edu Therefore, while MPPT remains a valuable tool in the computational chemist's arsenal, its use has been limited for this specific compound in favor of more computationally tractable methods like DFT.

Quantum Chemical Studies of Complexation Energies

Quantum chemical calculations, specifically using DFT, have been employed to determine the energetics of complex formation between the lanthanum ion (La³⁺) and the oxalate anion (C₂O₄²⁻). These studies are crucial for understanding the stability of the compound and its formation relative to other potential lanthanum complexes.

A systematic study investigating the binding affinity of various cations with phosphate (B84403) and oxalate calculated the complexation energy for lanthanum with several ligands. mdpi.com The results show that the formation of the lanthanum-oxalate complex is energetically favorable. The study reported a complexation energy of -75.4 kcal/mol for lanthanum oxalate. mdpi.com This value indicates a strong binding affinity between the lanthanum cation and the oxalate anion. mdpi.com

To put this in context, the study compared the stability of the lanthanum-oxalate complex with complexes formed with other common anions. For instance, lanthanum carbonate was found to be more stable with a complexation energy of -93.9 kcal/mol, while lanthanum phosphate was significantly less stable at -40.3 kcal/mol. mdpi.com These theoretical predictions are valuable for understanding the competitive binding of ligands to lanthanum in various chemical environments. mdpi.comnih.gov

Table 1: Calculated Complexation Energies for Lanthanum(III) with Various Ligands

| Ligand | Complexation Energy (kcal/mol) |

|---|---|

| Carbonate | -93.9 |

| Oxalate | -75.4 |

| Phosphate | -40.3 |

| Hydroxide | -37.2 |

| Citrate | -24.7 |

Data sourced from a quantum chemical study using DFT. mdpi.com

Molecular Dynamics Simulations for Structural and Dynamic Properties

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the structural and dynamic properties of materials over time.

MD simulations have been applied to study lanthanide-containing systems, offering insights relevant to this compound. For example, simulations of lanthanide chloride salts in aqueous solution have been used to investigate the structure and dynamics of the hydration shells around the lanthanum ion. nih.gov These studies confirm that the La³⁺ ion is surrounded by a first solvation shell containing nine water molecules, which aligns with the experimental coordination number found in the solid-state hydrate. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | La₂(C₂O₄)₃·nH₂O |

| Lanthanum Oxalate Decahydrate | La₂(C₂O₄)₃·10H₂O |

| Lanthanum Carbonate | La₂(CO₃)₃ |

| Lanthanum Phosphate | LaPO₄ |

| Europium(III) Oxalate MOF | Not specified |

| Terbium(III) Oxalate MOF | Not specified |

| Lanthanum Chloride | LaCl₃ |

Environmental and Resource Recovery Research Involving Lanthanum Oxalate Hydrate

Recovery of Lanthanum from Industrial Waste Streams

Industrial waste, particularly from the petroleum refining and electronics sectors, represents a significant secondary source of lanthanum. The formation of lanthanum oxalate (B1200264) hydrate (B1144303) is a cornerstone of many hydrometallurgical processes designed to tap into this resource.

Extraction from Spent Fluid Catalytic Cracking (FCC) Catalysts

Spent Fluid Catalytic Cracking (FCC) catalysts from oil refineries are a major industrial waste stream containing valuable rare earth elements, particularly lanthanum. mdpi.com The recovery of lanthanum from these materials is a key focus of urban mining, with oxalic acid precipitation being a crucial step.

A common recovery process involves an initial acid leaching step to dissolve lanthanum from the solid catalyst matrix. researchgate.netsemanticscholar.org Nitric acid is often preferred for this leaching process. researchgate.netenea.it Following leaching, oxalic acid is added to the leachate to selectively precipitate lanthanum as lanthanum oxalate hydrate. enea.itmdpi.com This method has demonstrated high efficiency and selectivity, yielding a high-purity lanthanum solid. researchgate.netenea.it Research has shown that a combined acid-leaching and oxalate precipitation process can produce a lanthanum solid with a purity exceeding 98% w/w. researchgate.netenea.it A significant advantage of this method is the minimal co-precipitation of catalyst poisons like nickel (Ni) and vanadium (V), making the recovered lanthanum potentially suitable for recycling into fresh FCC catalysts. researchgate.netenea.it

The general steps for recovery can be summarized as:

Acid Leaching: The spent FCC catalyst is treated with an acid, such as nitric acid, to dissolve the lanthanum into an aqueous solution. mdpi.com

Selective Precipitation: Oxalic acid is introduced to the resulting solution, causing the selective precipitation of highly insoluble lanthanum oxalate. mdpi.com

Thermal Treatment: The separated lanthanum oxalate precipitate is then calcined (heated) to transform it into lanthanum oxide, a stable and commercially valuable product. semanticscholar.orgmdpi.com

| Parameter | Finding | Reference |

| Leaching Agent | Nitric acid showed good capability to completely leach lanthanum. | enea.it |

| Precipitation Agent | Oxalic acid is used for selective precipitation. | mdpi.com |

| Purity of Recovered Solid | >98% w/w lanthanum solid can be recovered. | researchgate.netenea.it |

| Contaminants | Negligible amounts of poisoning metals like Nickel (Ni) and Vanadium (V). | researchgate.netenea.it |

Electroremediation Techniques Coupled with Selective Precipitation

An innovative approach for lanthanum recovery from spent FCC catalysts involves coupling electrokinetic remediation with selective precipitation. researchgate.net This technique uses an electric field to extract lanthanum ions from the solid catalyst waste. The extracted lanthanum is then collected in an effluent solution, from which it can be selectively precipitated as lanthanum oxalate using ammonium (B1175870) oxalate. researchgate.net

This combined method has shown high recovery rates. Studies have reported a lanthanum ion extraction of 88.43% from the catalyst through electroremediation. researchgate.net Subsequently, the selective precipitation step demonstrated a recovery of 99.85% of the lanthanum from the effluent as lanthanum oxalate. researchgate.net Research indicates that the optimal temperature for this precipitation is 25 °C. researchgate.net The coupling of these techniques presents a promising alternative for recovering metallic species from spent catalysts. researchgate.net

| Parameter | Value | Reference |

| Lanthanum Extraction Efficiency (Electroremediation) | 88.43% | researchgate.net |

| Lanthanum Oxalate Recovery (Precipitation) | 99.85% | researchgate.net |

| Optimal Precipitation Temperature | 25 °C | researchgate.net |

Kinetic Studies of Lanthanum Oxalate Precipitation in Recovery Processes

Kinetic studies on the precipitation of lanthanum oxalate from effluents of electroremediation processes have shown that the reaction follows a first-order model. researchgate.net The activation energy for this process has been calculated to be 58.3 kJ mol⁻¹. researchgate.net

Research into the homogeneous precipitation of lanthanide oxalates, using the thermal decomposition of oxamic acid to slowly generate the oxalate precipitant, provides further kinetic insights. nih.gov This method allows for the growth of well-developed microcrystals by avoiding the rapid supersaturation typical of direct precipitant addition. nih.gov Kinetic studies performed at 100 °C show that the time for complete precipitation is in the range of hours and that first-order kinetics fit the data well. nih.gov It was also observed that heavier lanthanides precipitate more slowly at the same temperature. nih.gov For instance, decreasing the temperature from 100 °C to 90 °C can further slow down the precipitation rate, which can influence crystal growth. nih.gov

| Kinetic Parameter | Finding | Context | Reference |

| Reaction Model | Fits a first-order model. | Precipitation from electroremediation effluent. | researchgate.net |

| Activation Energy | 58.3 kJ mol⁻¹ | Precipitation from electroremediation effluent. | researchgate.net |

| Precipitation Rate | Slower for heavier lanthanides. | Homogeneous precipitation via oxamic acid decomposition. | nih.gov |

| Temperature Effect | Decreasing temperature slows precipitation. | Homogeneous precipitation via oxamic acid decomposition. | nih.gov |

Biorecovery and Biotransformation of Rare Earth Elements (e.g., from Aqueous Solutions)

Biorecovery offers an environmentally friendly approach to recovering REEs. Certain microorganisms can produce metabolites that effectively precipitate REEs from aqueous solutions. The fungus Aspergillus niger is particularly notable for its ability to produce oxalic acid, which leads to the bioprecipitation of metals as insoluble oxalates. microbiologyresearch.orgnih.gov

When Aspergillus niger is grown in a medium containing lanthanum chloride (LaCl₃), it mediates the biotransformation of the soluble lanthanum into crystalline deposits. microbiologyresearch.org Through detailed analysis using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM), these biogenic crystals have been identified as lanthanum oxalate decahydrate (B1171855) [La₂(C₂O₄)₃·10H₂O]. microbiologyresearch.orgnih.gov This bioprecipitation process provides a potential mechanism for the biorecovery of lanthanum from solutions. nih.gov

Further research has utilized biomass-free fungal culture supernatants to quantify the precipitation process. Results showed that optimal yields of lanthanum oxalate decahydrate were achieved when the initial lanthanum concentration was above 15 mM. nih.gov At an initial concentration of 5 mM La, 100% of the lanthanum was removed from the solution through precipitation. nih.gov These findings highlight a novel avenue for the biorecovery of rare earth elements from industrial effluents or leachates using fungal culture systems. microbiologyresearch.org

| Finding | Details | Reference |

| Microorganism | Aspergillus niger | microbiologyresearch.orgnih.gov |

| Precipitating Agent | Oxalic acid produced as a secondary metabolite. | microbiologyresearch.org |

| Biogenic Product | Lanthanum oxalate decahydrate [La₂(C₂O₄)₃·10H₂O]. | microbiologyresearch.orgnih.gov |

| Recovery Efficiency | 100% La removal from a 5 mM solution. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling lanthanum oxalate hydrate in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact .

- Conduct experiments in well-ventilated areas or fume hoods to prevent inhalation of fine particles .

- Store waste separately and dispose via certified hazardous waste management services to mitigate environmental contamination .

Q. How can this compound be synthesized with high purity for research applications?

- Methodological Answer :

- Use lanthanum precursors (e.g., LaCl₃) reacted with oxalic acid in aqueous solutions under controlled pH (3–5) .

- Purify via recrystallization and verify purity using trace metals basis analysis (e.g., ≥99.9% purity confirmed by ICP-MS) .

Q. What characterization techniques are most effective for analyzing this compound’s structural and thermal properties?

- Methodological Answer :

- XRD : Confirm crystallinity and phase purity (e.g., monoclinic structure) .

- TGA-DSC : Track thermal decomposition steps (e.g., dehydration at 100–200°C, oxalate decomposition at 400–700°C) .

- TEM : Assess particle morphology (e.g., decahydrate forms needle-like crystals) .

Advanced Research Questions

Q. How do kinetic models explain the thermal decomposition of this compound, and what parameters govern the process?

- Methodological Answer :

- The unreacted shrinking core model is optimal for calcination, with diffusion-controlled kinetics. Key parameters:

- Temperature (600–700°C) and time (0–150 min) .

- Diffusion coefficient equation: () .

- Activation energy: 4.88 kJ/mol for sphere reaction control .

- Use Arrhenius plots ( vs. ) to validate rate constants.

Q. How can researchers resolve contradictions in reported activation energies for this compound decomposition?

- Methodological Answer :

- Compare experimental conditions (e.g., heating rates, atmosphere). For example:

- Higher heating rates may skew apparent activation energy due to non-isothermal effects .

- Use isoconversional methods (e.g., Friedman, Ozawa-Flynn-Wall) to account for variable mechanisms .

Q. What methodologies are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- Gravimetric analysis : Measure mass loss during thermal decomposition to estimate hydrate content .

- ICP-MS/OES : Detect trace metals (e.g., Fe, Ca) at ppm/ppb levels using 99.99% purity standards .

- FTIR : Identify organic contaminants (e.g., residual oxalic acid) via C=O and O-H stretching bands .

Q. How do synthesis parameters influence the particle size and morphology of this compound?

- Methodological Answer :

- Precipitation temperature : Lower temperatures (20–30°C) yield smaller particles due to reduced nucleation rates .

- Stirring rate : Higher rates (>500 rpm) prevent agglomeration, producing uniform needle-like crystals .

- Aging time : Extended aging (>24 hrs) increases crystallinity but may induce Ostwald ripening .

Q. What mechanistic insights can be derived from TGA-DSC data during this compound decomposition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |